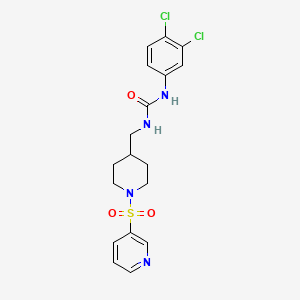
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPU-99 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).
Applications De Recherche Scientifique
Corrosion Inhibition
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, along with related urea-derived Mannich bases, has been explored for its potential as a corrosion inhibitor. These compounds have been synthesized and tested for their efficacy in preventing corrosion of mild steel surfaces in hydrochloric acid solutions. The study found that these inhibitors exhibit mixed-type inhibition properties, with efficiency increasing at higher concentrations. The compounds also showed adherence to Langmuir's adsorption isotherm, indicating a strong and systematic interaction with the steel surface, potentially through the formation of a protective layer that reduces corrosion rates (M. Jeeva et al., 2015).
Environmental Degradation
The degradation behavior of structurally similar sulfonylurea herbicides in soil has been studied to understand the environmental fate of these compounds. For example, imazosulfuron, a closely related compound, demonstrates rapid degradation under both aerobic and anaerobic conditions, with differing pathways suggesting microbial involvement under anaerobic conditions. Such research is vital for assessing the environmental impact and persistence of chemical agents, including this compound, in agricultural settings (P. Morrica et al., 2001).
Optoelectronic Properties
The electronic and optical properties of related compounds have been assessed for their potential applications in optoelectronics. For instance, the novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was studied for its electrooptic properties, revealing significant potential for use in nonlinear optics and optoelectronic device fabrication due to its high second and third harmonic generation capabilities. This suggests that similar compounds, including this compound, could be of interest for future research in this area (M. Shkir et al., 2018).
Biological Activity
Research on pyrrolo[2,3-b]pyridine scaffolds and related compounds has highlighted their potential for biological activity, including anticancer and antimicrobial applications. Synthesis and characterization of these compounds provide a foundation for future studies into their mechanisms of action and therapeutic potential. For example, new biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized, indicating the broad applicability of this chemical backbone in drug discovery and development processes (Farid M Sroor, 2019).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLFZINYVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

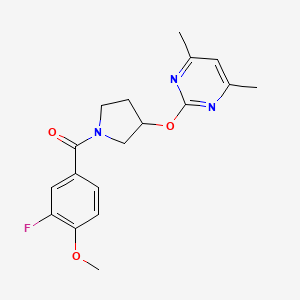
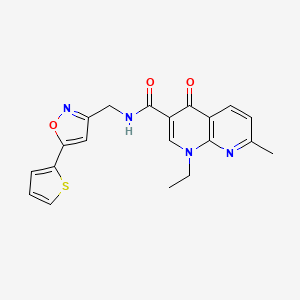
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)
![Ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2817834.png)
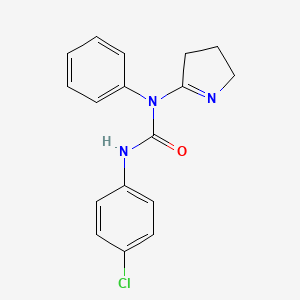

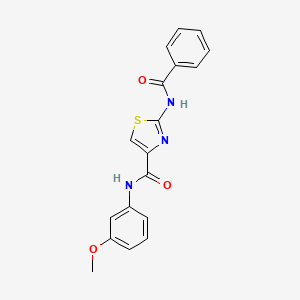
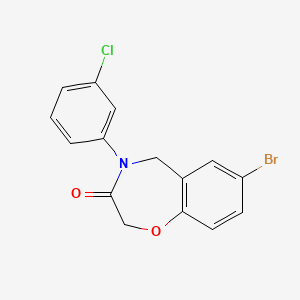
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)